molecular formula C19H16BrNO2 B14941194 N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B14941194
M. Wt: 370.2 g/mol
InChI Key: VZRNUBBITORQRC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that features a bromophenyl group and a phenylfuran moiety connected by a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a suitable acid catalyst.

    Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an acid chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and phenylfuran groups can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide: Similar structure but with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine, fluorine, or methyl groups. This can lead to different biological activities and material properties.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

N-(4-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C19H16BrNO2/c20-15-6-8-16(9-7-15)21-19(22)13-11-17-10-12-18(23-17)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,21,22)

InChI Key

VZRNUBBITORQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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